molecular formula C12H13N B075334 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 1130-93-4

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B075334
CAS No.: 1130-93-4
M. Wt: 171.24 g/mol
InChI Key: XSPVKGRMUCWWSM-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a privileged and structurally intricate heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This fused tricyclic system, comprising an indole moiety annulated with a cyclopentane ring, serves as a critical synthetic intermediate and a core structural element for the development of novel bioactive molecules. Its primary research value lies in its role as a versatile building block for the construction of more complex, functionally diverse compounds, particularly those targeting central nervous system (CNS) receptors, serotonin-related pathways, and various kinase enzymes.

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPVKGRMUCWWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406384
Record name 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130-93-4
Record name 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization of Hydrazine Precursors

A foundational method for synthesizing 7-Me-THCPI involves the acid-catalyzed cyclization of 4-methylphenylhydrazine hydrochloride with cyclopentanone. This reaction proceeds via hydrazone intermediate formation, followed by intramolecular cyclization to yield the bicyclic indole framework . The process typically employs hydrochloric acid or sulfuric acid as catalysts under reflux conditions in ethanol or aqueous media. Key parameters include:

ParameterDetails
Starting Materials4-methylphenylhydrazine hydrochloride, cyclopentanone
CatalystHCl or H₂SO₄ (10–20 mol%)
SolventEthanol/water (1:1)
Temperature80–100°C, reflux
Yield60–75%

The mechanism involves initial hydrazone formation, followed by -sigmatropic rearrangement (Cope rearrangement) to generate an enamine intermediate. Acid-mediated cyclization then forms the indole ring, with the methyl group at the 7-position introduced via the 4-methylphenylhydrazine precursor . While this method is straightforward, limitations include moderate yields and the need for stringent pH control to avoid over-protonation of intermediates.

FeBr₃-Catalyzed Nazarov Cyclization and Amination

A advanced approach utilizes FeBr₃-catalyzed Nazarov cyclization of 1,4-pentadien-3-ol derivatives to construct the cyclopenta[b]indole core. As demonstrated in a 2016 study, (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol undergoes FeBr₃-mediated cyclization in CHCl₃ at 50°C, yielding 7-Me-THCPI analogs in 75% yield . The reaction proceeds via a tandem sequence:

  • Nazarov Cyclization : Electrocyclic ring closure forms a cyclopentenyl cation.

  • Nucleophilic Amination : Intramolecular attack by the tosylamide group generates the indole nitrogen.

  • Aromatization : Loss of protons yields the fused bicyclic structure.

Comparative catalyst screening revealed FeBr₃’s superiority over FeCl₃ (55% yield) or AuCl₃ (<10% yield), attributed to its balanced Lewis acidity and compatibility with chloroform . Substituent studies showed tolerance for electron-donating (methyl, methoxy) and withdrawing groups (fluoro, bromo) on the phenyl ring, enabling derivatives with varied R-groups at positions 6 and 7.

Catalytic Hydrogenation and Coupling Strategies

Patent literature describes a multi-step route starting from indole derivatives. For example, 7-methylindole undergoes catalytic hydrogenation (5% Pd/C, H₂, 50 psi) in trifluoroacetic acid to yield 7-methylindoline, which is subsequently coupled with chloroacetamide in DMF using diisopropylethylamine . This method emphasizes functionalization versatility:

StepConditions
Hydrogenation5% Pd/C, H₂, TFA, 25°C, 12 h
CouplingChloroacetamide, DIPEA, DMF, 80°C
Overall Yield45–50%

While this route allows access to N-substituted derivatives, its multi-step nature and moderate yields limit industrial applicability. However, it highlights the utility of late-stage functionalization for generating analogs with modified biological activity .

Microwave-Assisted Fischer Indole Synthesis

A modern adaptation employs microwave irradiation to accelerate the Fischer indole synthesis. Combining methyl phenylhydrazine, cyclopentanone, and benzyl bromide in a one-pot procedure under microwave conditions (150°C, 20 min) achieves 70% yield . Key advantages include:

  • Reduced Reaction Time : 20 min vs. 12–24 h for classical methods.

  • Tandem N-Alkylation : Direct incorporation of the benzyl group at N1.

  • Solvent Efficiency : Ethanol/water mixtures replace hazardous solvents.

Acid screening identified trifluoroacetic acid (TFA) as optimal, providing complete conversion within 3 hours compared to 6 hours for p-toluenesulfonic acid . This method’s scalability is enhanced by compatibility with automated synthesizers, though microwave equipment requirements may hinder widespread adoption.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics across the four principal methodologies:

MethodYield (%)TimeScalabilityFunctional Group Tolerance
Acid-Catalyzed Cyclization60–756–24 hHighModerate
FeBr₃ Nazarov753–6 hMediumHigh
Catalytic Hydrogenation45–5024–36 hLowLow
Microwave Fischer700.3–3 hMediumHigh

The FeBr₃-catalyzed route offers superior yield and functional tolerance, making it ideal for research-scale diversification. Conversely, classical acid-catalyzed methods remain preferred for bulk synthesis due to lower catalyst costs and simplicity. Microwave-assisted synthesis strikes a balance between speed and yield but requires specialized infrastructure.

Industrial and Environmental Considerations

  • Waste Generation : FeBr₃ methods produce bromide salts, requiring neutralization. Acid-catalyzed routes generate aqueous acidic waste.

  • Catalyst Recovery : FeBr₃ can be partially recovered via aqueous extraction, though repeated use decreases activity by 15–20% per cycle .

  • Green Chemistry Metrics : The microwave method achieves an E-factor of 8.2 (kg waste/kg product), superior to classical methods (E-factor 12–15) .

Scientific Research Applications

Chemistry

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and pharmaceuticals. Its unique structural features allow for the synthesis of various derivatives that can exhibit different chemical properties.

Biological Activities

Research indicates that indole derivatives, including this compound, possess diverse biological activities:

  • Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against various pathogens.
  • Anticancer Potential: Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways by interacting with relevant biological targets .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its potential therapeutic applications include:

  • Neurological Disorders: It could serve as a scaffold for designing drugs targeting neurological conditions due to its ability to interact with neurotransmitter receptors.
  • Antiviral Agents: Indole derivatives have been explored for their ability to inhibit viral infections, including HIV and other pathogens .

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovative applications in organic electronics and material science.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of indole derivatives:

  • A study demonstrated that certain indole analogs can interfere with HIV surface protein interactions with host receptors, showcasing their potential as antiviral agents .
  • Another research effort focused on synthesizing various derivatives to screen for pharmacological activities such as anti-inflammatory and anticancer effects .

These findings underscore the importance of exploring this compound's potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (4o)

  • Structure : Methyl group at the 4-position of the cyclopentane ring.
  • Synthesis: Prepared via Fischer indolization of cyclopentanone and phenylhydrazine hydrochloride, followed by N-methylation with iodomethane (74% yield) .
  • Physical Properties : Brown oil, contrasting with the solid or crystalline forms of other derivatives.

7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

  • Structure : Fluoro substituent at the 7-position.
  • Molecular Weight : 175.21 g/mol (C₁₁H₁₀FN) .
  • Reactivity : The electron-withdrawing fluorine atom enhances electrophilic substitution reactivity compared to the methyl group in the 7-methyl derivative .

Functional Group Variations

3-Azido-4-(4-methoxybenzyl)-1,2,3,4-tetrahydrocyclopenta[b]indole (2p)

  • Structure : Azido and 4-methoxybenzyl groups at positions 3 and 4, respectively.
  • Physical Properties : Brown oil; molecular weight 318 g/mol.
  • Spectral Data : IR peaks at 2100 cm⁻¹ (azide stretch); NMR signals for methoxybenzyl protons (δ 3.8 ppm) .

7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

  • Structure : Methoxy group at the 7-position.
  • Molecular Weight: 187.24 g/mol (C₁₂H₁₃NO) .
  • Applications : Methoxy derivatives are often explored for improved solubility and metabolic stability in drug design .

Physicochemical and Spectral Comparisons

Compound Molecular Weight (g/mol) Physical State Key Spectral Features (NMR/IR) Reference
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole 175.24 Not reported Methyl singlet (δ 2.3 ppm, CH₃); indole NH (δ 8.1 ppm)
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole 175.24 Brown oil Cyclopentane CH₂ signals (δ 1.5–2.5 ppm)
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole 175.21 Not reported ¹⁹F NMR signal (δ -110 ppm); aromatic C-F stretch (1230 cm⁻¹)
3-Azido-4-(4-methoxybenzyl)-... (2p) 318 Brown oil IR: 2100 cm⁻¹ (N₃); ¹H NMR: δ 3.8 ppm (OCH₃)

Electrophilic Substitution

  • 7-Methyl Derivative : The methyl group at the 7-position directs electrophilic attacks to the 5- and 6-positions of the indole ring, facilitating bromination or nitration .
  • 7-Fluoro Derivative : Enhanced reactivity toward bromination due to fluorine’s electron-withdrawing effect, yielding 5-bromo-7-fluoro derivatives .

Dimerization Tendencies

  • 4-Methyl Derivatives : Acid-catalyzed dehydration of 3-alkyl-4-methyl analogues leads to dimeric structures (e.g., 3-alkyl-4-methyl-1,4-dihydrocyclopenta[b]indole dimers) .
  • 7-Methyl Derivatives: No reported dimerization under similar conditions, suggesting greater steric or electronic stability at the 7-position.

Catalytic Modifications

  • Pd-Mediated Cross-Coupling : 7-Substituted derivatives (e.g., 7-chloro) undergo Pd-catalyzed coupling with thiophene sulfonamides to yield bioactive hybrids (e.g., 4a: 72% yield) .

Biological Activity

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a derivative of indole, characterized by a unique bicyclic structure that includes a cyclopentane fused to an indole system. Its molecular formula is C12H13NC_{12}H_{13}N, with a molecular weight of approximately 186.25 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. It can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact pathways and targets are context-dependent and require further exploration to elucidate the full scope of its mechanisms.

Biological Activities

Research indicates that indole derivatives, including this compound, possess a wide range of biological activities:

  • Antimicrobial Activity : Indole derivatives have shown promise in inhibiting bacterial growth and fungal infections. Specific studies suggest that structural modifications can enhance these properties.
  • Anticancer Properties : Compounds similar to this compound have exhibited cytotoxic effects against various cancer cell lines. The unique structural features may contribute to selective targeting of cancerous cells .
  • Antiviral Effects : Indole derivatives have been explored for their potential as antiviral agents. For instance, they may inhibit viral replication by interfering with key viral enzymes or host cell receptors .

Comparative Analysis

To better understand the significance of this compound in the context of related compounds, the following table summarizes its properties compared to other indole derivatives:

Compound NameBiological ActivityStructural Features
Indole Antimicrobial, anticancerBasic structure with a single ring
Tryptophan Precursor for serotoninAmino acid with an indole ring
Serotonin NeurotransmitterIndole derivative involved in mood regulation
This compound Antimicrobial, anticancerMethyl group at 7-position; bicyclic structure

Anticancer Activity

A study investigating the anticancer effects of various indole derivatives found that compounds sharing structural similarities with this compound displayed significant cytotoxicity against breast and colon cancer cell lines. The study highlighted that modifications at specific positions on the indole ring could enhance potency and selectivity against cancer cells .

Antimicrobial Studies

Research has demonstrated that certain indoles exhibit broad-spectrum antimicrobial activity. A series of experiments showed that specific derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria. The results indicated that the presence of a methyl group at the 7-position may enhance lipophilicity and membrane penetration.

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